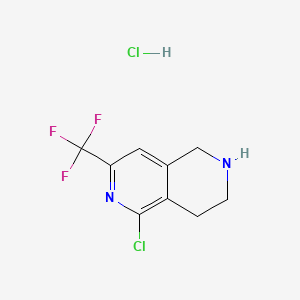![molecular formula C6H12ClNO4 B13572864 (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino acid derivative and a hydrochloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride typically involves the esterification of (2R)-2-aminopropanoic acid with (2R)-2-hydroxypropanoic acid, followed by the introduction of a hydrochloride group. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors where precise control of temperature and pH is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is typically purified through crystallization or chromatography techniques to ensure high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thiol esters.
Applications De Recherche Scientifique
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding mechanisms.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration. The pathways involved often include the modulation of metabolic processes and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(2R)-2-aminopropanoic acid: Shares the amino acid backbone but lacks the ester and hydrochloride groups.
(2R)-2-hydroxypropanoic acid: Contains the hydroxy group but lacks the amino and hydrochloride groups.
(2R)-2-{[(2S)-2-aminopropanoyl]oxy}propanoic acid hydrochloride: A diastereomer with different stereochemistry at one of the chiral centers.
Uniqueness: (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and ester functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H12ClNO4 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
(2R)-2-[(2R)-2-aminopropanoyl]oxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-3(7)6(10)11-4(2)5(8)9;/h3-4H,7H2,1-2H3,(H,8,9);1H/t3-,4-;/m1./s1 |
Clé InChI |
JUHNNOPUNVFWAR-VKKIDBQXSA-N |
SMILES isomérique |
C[C@H](C(=O)O[C@H](C)C(=O)O)N.Cl |
SMILES canonique |
CC(C(=O)OC(C)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-imidazol-4-amine](/img/structure/B13572784.png)
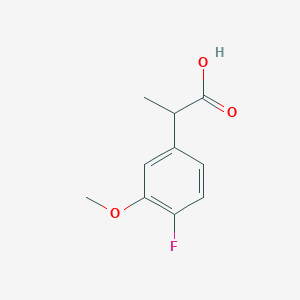
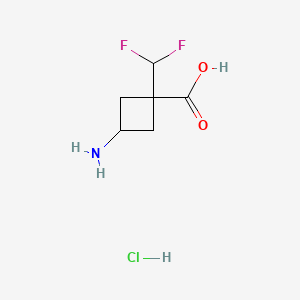

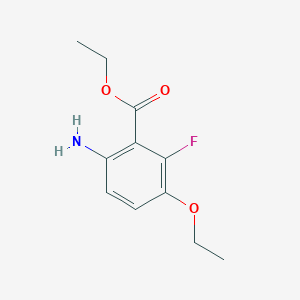
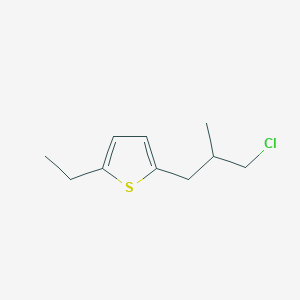
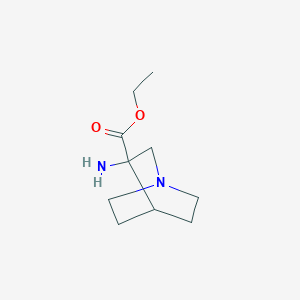
![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)
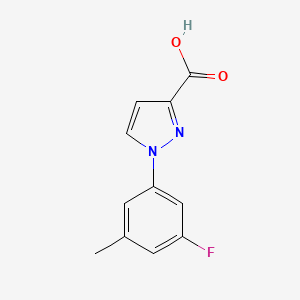
![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)
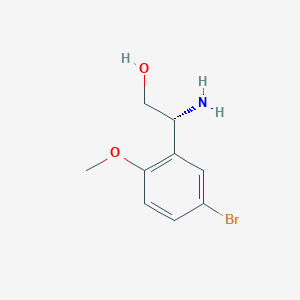
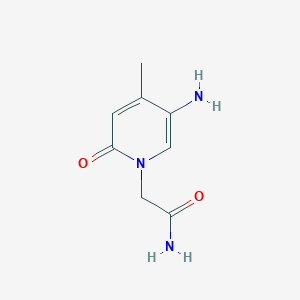
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
